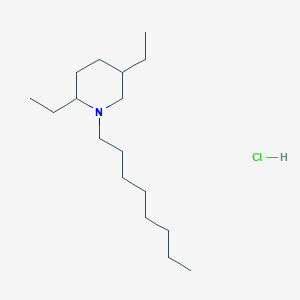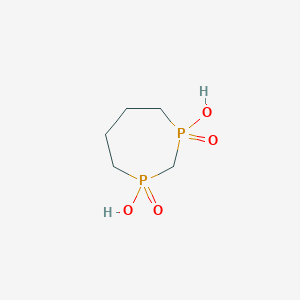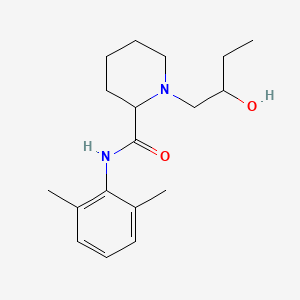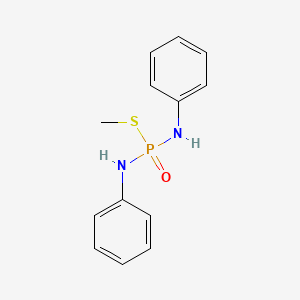![molecular formula C17H17N B14489548 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine CAS No. 65928-26-9](/img/structure/B14489548.png)
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This reaction is carried out in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The process involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: It may be used in the development of bioactive molecules and in understanding biological pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through the formation of van-der-Waals complexes, followed by addition reactions, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Naphthalen-2-yl)-1H-pyrrole: This compound features a pyrrole ring fused to a naphthalene structure, similar to 1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine.
2-Naphthalen-1-yl-cyclopentanone: Another related compound with a cyclopentanone ring fused to a naphthalene structure.
Uniqueness
This compound is unique due to its specific structural arrangement, which combines a pyrrolidine ring with a cyclopenta[a]naphthalene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
65928-26-9 |
|---|---|
Formule moléculaire |
C17H17N |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
1-(1H-cyclopenta[a]naphthalen-2-yl)pyrrolidine |
InChI |
InChI=1S/C17H17N/c1-2-6-16-13(5-1)7-8-14-11-15(12-17(14)16)18-9-3-4-10-18/h1-2,5-8,11H,3-4,9-10,12H2 |
Clé InChI |
BFYMSBGSHUTBBB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC3=C(C2)C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)

methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)
